molecular formula C7H7N5 B100613 2-(1h-Tetrazol-5-yl)aniline CAS No. 18216-38-1

2-(1h-Tetrazol-5-yl)aniline

Cat. No. B100613
CAS RN: 18216-38-1
M. Wt: 161.16 g/mol
InChI Key: GUCGQKSPWMDAEX-UHFFFAOYSA-N
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Description

The compound 2-(1H-Tetrazol-5-yl)aniline is a derivative of tetrazole, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 2-(1H-Tetrazol-5-yl)aniline, they do provide insights into the chemistry of related tetrazole compounds and their potential applications. For instance, tetrazole derivatives have been studied for their spin crossover behaviors in iron(II) complexes, which is significant in the field of molecular electronics and materials science . Additionally, tetrazole compounds have been explored for their antiallergic properties, as seen in the synthesis of a quinazolinone sodium salt with a tetrazole moiety . These studies highlight the versatility and importance of tetrazole derivatives in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of tetrazole derivatives can involve multi-step reactions, as demonstrated in the synthesis of a compound with a trifluoromethylphenyl and tetrazole ring . The process typically starts with an aniline derivative, which is then transformed through various chemical reactions to introduce the tetrazole ring. The synthesis of related compounds, such as 2-(9H-carbazol-1-yl)anilines, involves refluxing with ketones in ethanolic HCl, showcasing the compatibility of tetrazole chemistry with different functional groups and reaction conditions .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the presence of aromatic rings and the tetrazole moiety. In the case of the compound with a trifluoromethylphenyl and tetrazole ring, the two aromatic rings are significantly twisted due to steric hindrance, which can influence the compound's physical and chemical properties . The crystal structures of iron(II) complexes of tetrazole derivatives reveal how the substitution pattern on the tetrazole ring and the presence of solvent molecules and anions can affect the molecular geometry and spin states .

Chemical Reactions Analysis

Tetrazole derivatives participate in various chemical reactions, including spin crossover transitions in their iron(II) complexes. These transitions can be abrupt, gradual, incomplete, or even two-step, depending on the specific substituents and environmental conditions . The reactivity of tetrazole compounds is also evident in their antiallergic activity, where the presence of an electrophilic center and an acidic functionality are crucial for their biological efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For example, the spin crossover behavior of iron(II) complexes is a significant physical property that can be tuned by modifying the tetrazole ligands . The crystal structure analysis provides insights into the intermolecular interactions, such as weak hydrogen bonds and aromatic π-π stacking, which contribute to the stability and packing of the molecules in the solid state . These properties are essential for understanding the material's behavior and potential applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

  • Medicinal and Pharmaceutical Applications

    • Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .
    • The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
    • The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
    • Tetrazole nitrogen electron density results in the formation of so many stable metallic compounds and molecular complexes .
  • Anti-Inflammatory Activity

    • There is research indicating that N-substituted tetrazoles have anti-inflammatory activity .
  • Biochemistry

    • Generally, dilute 1 H -tetrazole in acetonitrile is used for DNA synthesis in biochemistry .
  • GPR35 Activation

    • There is a study that introduced an amide linker into a compound similar to “2-(1h-Tetrazol-5-yl)aniline”, suggesting that it may play an important role in activating GPR35, a protein-coupled receptor .
  • DNA Synthesis

    • Tetrazole derivatives like “2-(1h-Tetrazol-5-yl)aniline” are widely employed in oligonucleotide synthesis as acidic activators of the coupling process .
  • Proteomics Research

    • “2-(1H-Tetrazol-5-yl)aniline” is a biochemical that could potentially be used for proteomics research .
  • Inflammatory Diseases Treatment

    • Certain compounds similar to “2-(1h-Tetrazol-5-yl)aniline” have been found to inhibit the development of ulcerative colitis and promote mucosal healing, suggesting potential applications in the treatment of intractable inflammatory diseases .
  • Energetic Materials

    • A series of C–N linked bistetrazolate nitramino compounds, which “2-(1h-Tetrazol-5-yl)aniline” could potentially be a part of, were successfully prepared from readily available 5-aminotetrazole. These compounds could have applications in the field of energetic materials .

Safety And Hazards

While specific safety and hazard information for “2-(1h-Tetrazol-5-yl)aniline” is not available, similar chemicals are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for “2-(1h-Tetrazol-5-yl)aniline” could involve further exploration of its properties and potential applications. For instance, one study mentioned the high adsorption capacity of a similar compound for CO2 and C2H2 . This suggests potential uses in gas separation and storage applications.

properties

IUPAC Name

2-(2H-tetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCGQKSPWMDAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298976
Record name 2-(1h-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1h-Tetrazol-5-yl)aniline

CAS RN

18216-38-1
Record name 18216-38-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1h-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
OM Antypenko, SI Kovalenko, GО ZHERNOVA - Scientia Pharmaceutica, 2016 - mdpi.com
Methods of 1-[2-(1 H-tetrazol-5-yl)-R 1-phenyl]-3-R 2-phenyl (ethyl) ureas and R 1-tetrazolo [1, 5-c] quinazolin-5 (6 H)-ones synthesis were designed. IR, LC-MS, 1 H NMR, and …
Number of citations: 8 www.mdpi.com
OM Antypenko, SI Kovalenko… - Synthetic …, 2016 - Taylor & Francis
A series of tetrazolo[1,5-c]quinazolines were synthesized by [4 + 1]-cyclocondensation of 4-hydrazinoquinazolines with sodium nitrite with good yields. Peculiarities of this reaction were …
Number of citations: 16 www.tandfonline.com
L Wei, T Hou, C Lu, J Wang, X Zhang… - ACS Medicinal …, 2018 - ACS Publications
G protein-coupled receptor-35 (GPR35) has emerged as a potential target in the treatment of pain and inflammatory and metabolic diseases. We have discovered a series of potent …
Number of citations: 5 pubs.acs.org
FC Jia, ZW Zhou, C Xu, Q Cai, DK Li, AX Wu - Organic letters, 2015 - ACS Publications
A highly efficient Fe/Cu relay-catalyzed domino protocol has been developed for the synthesis of 2-phenylquinazolin-4-amines from commercially available ortho-halogenated …
Number of citations: 50 pubs.acs.org
L Antypenko, O Antypenko, I Karnaukh… - Archiv der …, 2023 - Wiley Online Library
Antimicrobial resistance is a never‐ending challenge, which should be considered seriously, especially when using unprescribed “over‐the‐counter” drugs. The synthesis and …
Number of citations: 1 onlinelibrary.wiley.com
OM Antypenko, SV Kholodnyak, KP Schabelnyk… - Chemistry of …, 2017 - Springer
This review offers summary and analysis of the data on the synthesis of 2-(azolyl)anilines published from 1942 to 2016. It is shown, that they act as effective 1,5-nucleophiles in …
Number of citations: 3 link.springer.com
E Aali, M Gholizadeh, N Noroozi-Shad - Journal of Molecular Structure, 2022 - Elsevier
A simple, green and efficient method has been developed for the synthesis of 5-substituted 1H-tetrazole derivatives through [2+3] cycloaddition reaction in good to excellent yields …
Number of citations: 9 www.sciencedirect.com
V Stavytskyi, O Voskoboinik… - Journal of …, 2020 - Wiley Online Library
The synthesis of novel pyrrolo[1,2‐a]azolo‐(azino‐)[c]quinazolines by tandem reaction of 2‐(azolyl‐(azinyl‐))anilines with oxocarboxylic acids was described in this article. The …
Number of citations: 5 onlinelibrary.wiley.com
UF Rohrig, SR Majjigapu, A Reynaud… - Journal of Medicinal …, 2021 - ACS Publications
The heme enzyme indoleamine 2,3-dioxygenase 1 (IDO1) plays an essential role in immunity, neuronal function, and aging through catalysis of the rate-limiting step in the kynurenine …
Number of citations: 9 pubs.acs.org
L Waterloo, H Hübner, F Fierro, T Pfeiffer… - Journal of Medicinal …, 2023 - ACS Publications
The bitter taste receptor TAS2R14 is a G protein-coupled receptor that is found on the tongue as well as in the human airway smooth muscle and other extraoral tissues. Because its …
Number of citations: 1 pubs.acs.org

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